7-tert-butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of an imidazo[1,5-a]pyrazine derivative, followed by esterification with tert-butyl and ethyl groups under controlled conditions . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
7-tert-butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and overall structure.
Esterification and Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids or esterified with different alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but typically involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazo[1,5-a]pyrazine derivatives, while hydrolysis of the ester groups can produce carboxylic acids .
Scientific Research Applications
7-tert-butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-tert-butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine Derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Indole Derivatives: Indole-based compounds have similar biological activities and are often used in similar research applications.
Pyrazine Derivatives: Pyrazine-based compounds are structurally related and exhibit comparable chemical and biological properties.
Uniqueness
7-tert-butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
7-O-tert-butyl 1-O-ethyl 3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O4/c1-5-21-11(19)10-9-8-17(13(20)22-14(2,3)4)6-7-18(9)12(15)16-10/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIQIOSEMICXNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(CCN2C(=N1)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2108354-93-2 |
Source
|
Record name | 7-tert-butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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